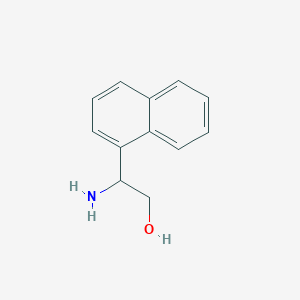

2-Amino-2-(naphthalen-1-yl)ethanol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-2-naphthalen-1-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c13-12(8-14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,14H,8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJHQOMBLOZMEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60522415 | |

| Record name | 2-Amino-2-(naphthalen-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60522415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86217-42-7 | |

| Record name | 2-Amino-2-(naphthalen-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60522415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 2 Naphthalen 1 Yl Ethanol and Its Structural Analogues

Established Synthetic Routes to 2-Amino-2-(naphthalen-1-yl)ethanol

The preparation of this compound can be achieved through several established synthetic pathways. A common approach involves the reduction of a corresponding α-amino ketone precursor. For instance, the synthesis can start from 2-naphthol (B1666908), which is converted to a 2-naphthylamine (B18577) derivative through the Bucherer reaction. mdpi.com Subsequent acylation via the Sugasawa reaction can introduce the desired acyl group at the C1 position, yielding a 1-acyl-2-aminonaphthalene. mdpi.com The final step involves the reduction of the keto group to a hydroxyl group using a reducing agent like borohydride (B1222165) to furnish the amino alcohol. mdpi.com

Another documented method is the reaction of 2,4-Dibromonaphthylamine with benzoyl chloride in pyridine (B92270) to produce N-(2,4-Dibromonaphthalen-1-yl)benzamide. orientjchem.org Furthermore, multi-component reactions offer an efficient route. For example, the condensation of β-naphthol, an aromatic aldehyde, and methyl carbamate (B1207046) in an ionic liquid can yield carbamato-alkyl-naphthol derivatives. orientjchem.org A three-component system involving β-naphthol, benzaldehyde, and ethylenediamine (B42938) can also be employed to prepare related structures. orientjchem.org

| Starting Material | Key Reactions | Product | Reference |

| 2-Naphthol | Bucherer reaction, Sugasawa reaction, Reduction | This compound | mdpi.com |

| 2,4-Dibromonaphthylamine | Benzoylation | N-(2,4-Dibromonaphthalen-1-yl)benzamide | orientjchem.org |

| β-Naphthol, Aldehyde, Carbamate | Condensation in Ionic Liquid | Carbamato-alkyl-naphthol derivative | orientjchem.org |

| β-Naphthol, Benzaldehyde, Ethylenediamine | Three-component reaction | 1-[(2-Amino-ethylamino)-phenylmethyl]-naphthalen-2-ol | orientjchem.org |

Stereoselective Synthesis of Enantiomers of this compound

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods to synthesize specific enantiomers of this compound is of high importance. These methods aim to control the formation of the two stereocenters in the molecule, leading to enantiomerically pure or enriched products.

Asymmetric Reduction Strategies

Asymmetric reduction of a prochiral ketone, such as 2-amino-1-(naphthalen-1-yl)ethanone, is a direct and effective strategy to obtain enantiomerically enriched this compound. This transformation can be achieved using chiral reducing agents or catalysts. For example, α-dialkylaminoacetophenones have been asymmetrically reduced using (–)-bornan-2-exo-yloxyaluminium dichloride, yielding the corresponding amino alcohols with high enantiomeric excess. rsc.org The predictable stereochemical outcome is often rationalized by the formation of a six-membered cyclic transition state. rsc.org

Another powerful approach is asymmetric transfer hydrogenation. This method has been successfully applied to the reduction of various diynones, achieving high conversion and enantioselectivity. nih.gov While this has been demonstrated for other ketones, the principle is applicable to the synthesis of chiral amino alcohols.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary can be removed and often recycled. sigmaaldrich.com

Several types of chiral auxiliaries have been developed and successfully applied in asymmetric synthesis, including:

Oxazolidinones: These are widely used auxiliaries that can be prepared from readily available amino alcohols. wikipedia.org They have been instrumental in a variety of asymmetric transformations, including alkylations and aldol (B89426) reactions. researchgate.net

Camphorsultams: These are another class of effective chiral auxiliaries. researchgate.net

Pseudoephedrine and Pseudoephenamine: These can be used to form chiral amides, which can then undergo diastereoselective reactions. wikipedia.org

tert-Butanesulfinamide: This auxiliary is particularly useful for the synthesis of chiral amines. wikipedia.org

(S)-indoline: Chiral hydrazones derived from (S)-indoline react with organolithium reagents with high diastereoselectivity to produce chiral hydrazines, which can be converted to chiral amino alcohols. nih.gov

The general strategy involves attaching the chiral auxiliary to a precursor molecule, performing a diastereoselective reaction to create the desired stereocenter, and then cleaving the auxiliary to yield the enantiomerically enriched product.

Biocatalytic Approaches to Enantiopure Aminoalcohols

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of enantiomerically pure compounds. nih.gov Enzymes, such as oxidoreductases and transaminases, can catalyze reactions with high stereoselectivity under mild conditions. nih.govhims-biocat.eu

Whole-cell biocatalysts have been employed for the asymmetric reduction of ketones to produce optically active alcohols with high enantiomeric excess and yield. nih.govresearchgate.net For example, Lactobacillus paracasei has been used for the bioreduction of a benzofuran (B130515) ketone to the corresponding (S)-alcohol with over 99.9% ee. nih.govresearchgate.net

Enzymatic cascade reactions offer an elegant approach to synthesize chiral amino alcohols from simple starting materials. nih.govhims-biocat.eu For instance, multi-enzyme pathways have been designed to convert L-phenylalanine into enantiomerically pure phenylethanolamine and 2-phenylglycinol. nih.govhims-biocat.eu These cascades can involve a series of enzymatic steps, including deamination, decarboxylation, epoxidation, hydrolysis, oxidation, and amination. nih.gov The use of engineered enzymes can further enhance the efficiency and substrate scope of these biocatalytic routes. acs.org

Derivatization and Functionalization Strategies

Further modification of the this compound scaffold can lead to a diverse range of compounds with potentially new properties. These modifications can be centered on the amine group or other parts of the molecule.

Amine-Centered Modifications

The amino group in this compound is a versatile functional handle for derivatization. It can act as a nucleophile and participate in various reactions to form new bonds.

Common amine-centered modifications include:

Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form amides. For example, N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,5-dinitro-benzamide was synthesized by reacting the corresponding diamine with 3,5-dinitrobenzoic acid. researchgate.net

Alkylation: The amine can be alkylated to form secondary or tertiary amines. Reductive amination is a common method for this purpose, where an amine is reacted with a ketone or aldehyde in the presence of a reducing agent. For example, 2-isopropylaminoethanol can be prepared by the reductive amination of ethanolamine (B43304) with acetone. orgsyn.org

Formation of Heterocycles: The amino alcohol moiety can be used as a building block for the synthesis of heterocyclic compounds. For instance, it can be incorporated into the synthesis of 14-aza-12-oxasteroids. mdpi.com

Reaction with Isocyanates or Isothiocyanates: These reactions lead to the formation of ureas and thioureas, respectively.

Formation of Schiff Bases: Reaction with aldehydes or ketones can form imines (Schiff bases), which can be further reduced to secondary amines.

These derivatization strategies allow for the systematic exploration of the structure-activity relationship of this compound analogues.

Hydroxyl-Centered Modifications

Modifications centered on the hydroxyl group of 2-amino-2-arylethanol scaffolds are a key strategy for creating diverse analogues. A common approach involves the derivatization of the hydroxyl group to form esters or ethers, which can alter the molecule's physicochemical properties.

Another significant modification is the catalytic deoxyamination of 2-arylethanols. This method provides a direct route to β-(hetero)arylethylamines. nih.gov A protocol utilizing triflic acid and hexafluoroisopropanol has been shown to enable the direct and stereospecific amination of a wide range of 2-arylethanols without requiring prior activation of the alcohol. nih.gov This process is significant as it avoids the need for pre-activation or conversion into a reactive carbonyl intermediate, which can limit the scope of other methods. nih.gov Mechanistic studies and DFT computations suggest that the reaction proceeds through the formation of phenonium ions as key intermediates. nih.gov This approach has been successfully applied to the synthesis of products containing sulfonamide, amide, urea, and aniline (B41778) functionalities, as well as in the sulfidation of 2-arylethanols. nih.gov

The table below presents examples of hydroxyl-centered modifications on related 2-arylethanol structures.

| Starting Material | Reagents | Modification Type | Product | Reference |

| 2-Arylethanol | Triflic acid, Hexafluoroisopropanol, N-Nucleophile | Dehydrative Amination | β-(Hetero)arylethylamine | nih.gov |

| 2-Arylethanol | Triflic acid, Hexafluoroisopropanol, Thiol | Dehydrative Sulfidation | β-(Hetero)arylethylsulfide | nih.gov |

Naphthalene (B1677914) Ring Functionalization

Functionalization of the naphthalene ring in this compound allows for the introduction of various substituents, leading to a wide array of structural analogues. These modifications can significantly influence the biological activity and physical properties of the parent compound.

One approach to naphthalene ring functionalization involves the use of multicomponent reactions. For instance, a three-component reaction of β-naphthol, an aldehyde (like benzaldehyde), and an amine (like ethylenediamine) can lead to the formation of functionalized naphthalene derivatives. orientjchem.org This initial product can then undergo further reactions to introduce additional functional groups. For example, reaction with 3,5-dinitrobenzoic acid using a carbodiimide (B86325) derivative can attach a dinitrobenzoyl group to the amino side chain, demonstrating a pathway to complex naphthalene-containing structures. orientjchem.org

Another strategy involves the synthesis of naphthalene derivatives through reactions targeting the aromatic core. For example, the synthesis of (E)-4-((7H-purin-6-yl)amino)-N'-(naphthalen-1-ylmethylene) benzohydrazide (B10538) involves the condensation of 4-((7H-purin-6-yl) amino) benzohydrazide with naphthaldehyde. mdpi.com This highlights how pre-functionalized naphthalene building blocks can be incorporated to create more complex molecules.

The synthesis of 1-(((6-substituted-benzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol derivatives showcases a one-pot, three-component condensation of naphthalen-2-ol, various heteroaryl aldehydes, and substituted 2-aminobenzothiazoles. nih.gov This method allows for the introduction of diverse heteroaryl groups onto the naphthalene scaffold.

The table below summarizes different approaches to naphthalene ring functionalization.

| Starting Materials | Reaction Type | Key Functionalization | Resulting Structure | Reference |

| β-Naphthol, Benzaldehyde, Ethylenediamine | Three-component condensation | Formation of a functionalized amino-naphthalene core | 1-[(2-Amino-ethylamino)-phenylmethyl]-naphthalen-2-ol | orientjchem.org |

| 4-((7H-Purin-6-yl)amino)benzohydrazide, Naphthaldehyde | Condensation | Introduction of a naphthalen-1-ylmethylene group | (E)-4-((7H-Purin-6-yl)amino)-N'-(naphthalen-1-ylmethylene)benzohydrazide | mdpi.com |

| Naphthalen-2-ol, Heteroaryl aldehyde, 2-Aminobenzothiazole (B30445) | Three-component condensation | Introduction of a (heteroaryl)(benzothiazolylamino)methyl group | 1-(((Benzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol | nih.gov |

Multicomponent Reaction Pathways for Analogues

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. jocpr.com These reactions are advantageous due to their high atom economy, step economy, and the ability to rapidly generate complex molecular scaffolds. jocpr.com MCRs are particularly well-suited for diversity-oriented synthesis (DOS), which aims to create libraries of structurally diverse compounds. jocpr.com

Several MCRs have been developed for the synthesis of analogues of 2-amino-2-arylethanols. For example, a three-component system involving β-naphthol, benzaldehyde, and ethylenediamine has been used to prepare 1-[(2-Amino-ethylamino)-phenyl-methyl]-naphthalen-2-ol. orientjchem.org

Another example is the synthesis of polysubstituted 2-aminopyrroles through a multicomponent domino reaction of glyoxal (B1671930) monohydrate derivatives, anilines, coumarin (B35378) derivatives, and malononitrile. thieme.de While not directly producing 2-amino-2-arylethanol analogues, this demonstrates the power of MCRs in constructing complex heterocyclic systems which can be structurally related.

The synthesis of 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol derivatives is another prime example of a one-pot, three-component reaction involving naphthalen-2-ol, various heteroaryl aldehydes, and substituted 2-aminobenzothiazoles. nih.gov This reaction allows for significant structural diversity by varying the aldehyde and the aminobenzothiazole components.

Recent advances in MCRs have focused on expanding their scope and efficiency, including the development of chemo- and regioselective reactions that allow for precise control over the final product's structure. jocpr.com The use of versatile building blocks like 2-aminobenzothiazole in MCRs has proven effective for the synthesis of a wide range of heterocyclic compounds. nih.gov

The table below provides examples of multicomponent reactions used to generate analogues.

| Reactants | Reaction Type | Product Class | Reference |

| β-Naphthol, Benzaldehyde, Ethylenediamine | Three-component condensation | Functionalized Naphthol Derivative | orientjchem.org |

| Glyoxal monohydrate derivatives, Anilines, Coumarin derivatives, Malononitrile | Multicomponent domino reaction | Polysubstituted 2-Aminopyrroles | thieme.de |

| Naphthalen-2-ol, Heteroaryl aldehydes, Substituted 2-aminobenzothiazoles | One-pot, three-component condensation | 1-(((Substituted-benzothiazolyl)amino)(heteroaryl)methyl)naphthalen-2-ols | nih.gov |

Applications in Advanced Organic Synthesis and Catalysis

2-Amino-2-(naphthalen-1-yl)ethanol as a Chiral Building Block in Complex Molecule Construction

Furthermore, derivatives of this compound can be incorporated into larger molecular scaffolds. For instance, purine-hydrazone derivatives, which have been investigated as potential dual EGFR/HER2 inhibitors for cancer therapy, can incorporate a naphthalen-1-ylmethylene moiety. The synthesis of such compounds involves the reaction of a purine-containing hydrazide with naphthaldehyde derivatives, highlighting the utility of the naphthalene (B1677914) group in designing molecules with specific biological targets mdpi.com. While these examples utilize derivatives, they underscore the importance of the this compound framework in constructing complex and biologically active molecules nih.govmdpi.com.

Role in Asymmetric Catalysis and Chiral Ligand Development

The presence of both an amino and a hydroxyl group in this compound makes it an excellent scaffold for the design of chiral ligands. These ligands can coordinate with metal centers to form catalysts that are capable of inducing high levels of stereoselectivity in a variety of chemical transformations.

Chiral amino alcohols are a privileged class of ligands for asymmetric catalysis. Ligands derived from this compound can be synthesized through straightforward chemical modifications. The amino and hydroxyl groups provide reactive handles for the attachment of various substituents, allowing for the fine-tuning of the steric and electronic properties of the resulting ligand. This tunability is critical for optimizing the performance of the catalyst in a specific reaction.

A common strategy involves the derivatization of the amino group to form amides, sulfonamides, or Schiff bases. For example, new chiral amino alcohol ligands have been designed and synthesized for the catalytic enantioselective addition of diethylzinc (B1219324) to aldehydes rsc.org. While not specifically using the naphthalen-1-yl derivative, these studies demonstrate the general principle of modifying the amino alcohol structure to create effective catalysts rsc.orgrsc.org. The bulky naphthalene group in this compound is expected to provide a well-defined chiral environment around the metal center, which is a key factor in achieving high enantioselectivity.

Derivatives of this compound have shown potential in mediating a range of catalytic asymmetric transformations. One of the most well-studied applications of chiral amino alcohols is in the enantioselective addition of organozinc reagents to aldehydes. This reaction is a powerful tool for the synthesis of chiral secondary alcohols, which are important intermediates in the pharmaceutical industry.

| Aldehyde | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | Camphor-derived β-amino alcohol | 95 | 92 |

| 4-Chlorobenzaldehyde | Camphor-derived β-amino alcohol | 98 | 94 |

| 4-Methoxybenzaldehyde | Camphor-derived β-amino alcohol | 92 | 90 |

| 2-Naphthaldehyde | Camphor-derived β-amino alcohol | 88 | 96 |

| Data adapted from a study on camphor-derived β-amino alcohols, illustrating the potential of this class of ligands. researchgate.net |

Another important transformation is the asymmetric Henry reaction, which involves the addition of a nitroalkane to an aldehyde to form a β-nitro alcohol. These products are valuable intermediates that can be converted into other functional groups. Chiral copper(II) complexes with amino alcohol-derived ligands have been shown to be effective catalysts for this reaction beilstein-journals.orguni.lu. The enantioselectivity of the reaction is highly dependent on the structure of the chiral ligand.

| Aldehyde | Ligand Type | Yield (%) | Enantiomeric Excess (ee, %) |

| 4-Nitrobenzaldehyde | Bis(oxazoline) copper(II) complex | 78 | 91 |

| Benzaldehyde | Bis(oxazoline) copper(II) complex | 85 | 88 |

| 3-Chlorobenzaldehyde | Bis(oxazoline) copper(II) complex | 82 | 85 |

| Data from a study on the asymmetric Henry reaction using chiral copper complexes. beilstein-journals.orgbeilstein-journals.org |

Coordination Chemistry: Metal Complexes of this compound Derivatives

The amino and hydroxyl groups of this compound and its derivatives are excellent coordinating sites for a wide variety of metal ions. The formation of metal complexes is central to their application in catalysis.

A common approach to creating multidentate ligands from amino alcohols is through the formation of Schiff bases. A Schiff base is formed by the condensation of a primary amine with an aldehyde or ketone. For example, the reaction of this compound with an aldehyde like salicylaldehyde (B1680747) would produce a chiral Schiff base ligand capable of binding to a metal ion through the nitrogen of the imine group and the oxygen of the hydroxyl group.

The synthesis of copper(II) salicylaldiminato complexes and their catalytic activity in the hydroxylation of phenol (B47542) has been reported znaturforsch.com. While these specific complexes were not derived from this compound, the study demonstrates the general principles of their synthesis and application. The reaction of a Schiff base ligand with a metal salt, such as copper acetate, leads to the formation of the metal complex znaturforsch.com. These complexes have been shown to be active catalysts for oxidation reactions.

The coordination of the ligand to the metal center creates a chiral environment that can influence the outcome of a chemical reaction. The geometry of the metal complex, which can be, for example, tetrahedral or square planar, is determined by the nature of the metal ion and the ligand. The characterization of these complexes is typically carried out using techniques such as FT-IR spectroscopy, elemental analysis, and X-ray crystallography znaturforsch.com.

| Metal Ion | Ligand Type | Proposed Geometry |

| Cu(II) | Salicylaldimine | Tetracoordinated |

| Cu(II) | N-(salicylidene)diethylenetriamine | Distorted square pyramidal |

| Zn(II) | Schiff base from salicylaldehyde and amino acid | Tetrahedral |

| Examples of metal complexes with Schiff base ligands. znaturforsch.comrroij.comcjcatal.com |

Biological and Medicinal Chemistry Investigations of 2 Amino 2 Naphthalen 1 Yl Ethanol Derivatives

Structure-Activity Relationship (SAR) Studies of 2-Amino-2-(naphthalen-1-yl)ethanol Analogues

The biological activity of this compound derivatives is intricately linked to their molecular structure. Key aspects such as stereochemistry, the nature and position of substituents, and the core functional groups play a pivotal role in defining their pharmacological profiles.

Stereochemistry is a critical determinant of biological activity in chiral molecules like amino alcohol derivatives. nih.gov The spatial arrangement of atoms can significantly affect drug-receptor interactions, uptake, and metabolism. nih.gov

Research on various chiral compounds has consistently shown that different stereoisomers can exhibit vastly different pharmacological activities. For instance, in studies of nature-inspired 3-Br-acivicin and its derivatives, only the (5S, αS) isomers showed significant antiplasmodial activity, suggesting that a stereoselective uptake mechanism, possibly via an L-amino acid transport system, is at play. nih.govresearchgate.netnih.gov This highlights that even subtle changes in the three-dimensional structure can lead to profound differences in biological outcomes. researchgate.net Similarly, investigations into a novel class of l-amino alcohol derivatives as antifungal agents revealed that only compounds with the S-configuration were active. nih.govresearchgate.net This stereospecificity is often attributed to the precise fit required for binding to the active site of target enzymes, such as the fungal CYP51. nih.govresearchgate.net The development of stereodivergent synthetic methods allows for the creation of all possible stereoisomers of amino alcohols, which is essential for thoroughly evaluating the impact of stereochemistry on activity. mit.edu

The position and chemical nature of substituents on the aromatic rings of this compound analogues are fundamental to their biological effects. SAR studies on related β-amino alcohol derivatives have demonstrated that both the location and type of substituent on a phenyl ring influence antifungal activity. nyxxb.cn For example, it was generally found that meta-substituted isomers displayed superior activity compared to their ortho- or para-substituted counterparts. nyxxb.cn

The introduction of specific functional groups can also dramatically alter efficacy. In one study, derivatives containing a fluorine substituent showed excellent fungicidal activity against Fusarium graminearum. nyxxb.cn Similarly, research on naphthalene-chalcone hybrids indicated that the substitution pattern on the naphthalene (B1677914) ring is crucial; a 2-substituted naphthalene derivative showed activity against two Candida strains, unlike its 1-substituted analogue. nih.gov In a different series of α-naphthylamine derivatives, a compound with a methoxy (B1213986) (OMe) substituent was found to be the most active in terms of cytotoxic properties. nih.gov The strategic placement of substituents can enhance interactions with biological targets or improve pharmacokinetic properties like absorption and distribution. nih.gov

The amino and alcohol functional groups are core to the bioactivity of this class of compounds. The presence of these moieties allows for hydrogen bonding and other interactions that are often crucial for binding to target enzymes or receptors. Studies on amphiphilic aromatic amino alcohols have shown that the amine group, in particular, appears to be essential for antifungal activity. nih.gov When comparing a series of amines and their corresponding amides, the amine derivatives were effective against various fungi, while the amides were largely inactive. nih.gov This suggests that the basicity and hydrogen-bonding capability of the primary or secondary amine are critical for the mechanism of action.

Furthermore, the interplay between the amine and alcohol groups in 1,2-amino alcohols and their heterocyclic derivatives makes them important chiral auxiliaries in asymmetric synthesis and key components in biologically active molecules. nih.gov The relative orientation of these two groups, dictated by the molecule's stereochemistry, can define the strength and nature of its interaction with biological targets, ultimately governing its pharmacological effect.

Antimicrobial Research on this compound Derivatives

The naphthalene ring is a structural component found in various biologically active compounds, contributing to anti-inflammatory, antibacterial, and antifungal properties. nih.gov Consequently, derivatives of this compound have been a subject of antimicrobial research.

Derivatives containing the naphthalene moiety have demonstrated notable antibacterial properties. In a study of novel naphthalene-based compounds, certain derivatives showed significant bactericidal effects against aerobic gram-negative bacteria. jmchemsci.com Specifically, a chlorinated derivative was effective and showed high safety against non-pathological bacterial strains. jmchemsci.com Research into naphthalene-derivative bis-quaternary ammonium (B1175870) compounds (bis-QACs) revealed a wide spectrum of antibacterial activity, with some compounds showing superior bacteriostatic and bactericidal action against ESKAPE pathogens compared to commercial mono-QACs. mdpi.com For example, specific derivatives were able to completely eradicate colonies of methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli within 60 to 105 minutes. mdpi.com

In other studies, amino alcohols derived from the aminolysis of epoxides showed activity against MRSA when the amine component was a cyclic amine like piperidine (B6355638) or piperazine. nih.gov This indicates that the nature of the amine substituent is a key factor in determining the antibacterial spectrum and potency.

Table 1: Antibacterial Activity of Selected Naphthalene and Amino Alcohol Derivatives

| Compound Type | Bacterial Strain(s) | Activity/Observation | Reference(s) |

|---|---|---|---|

| Chlorinated Naphthalene Derivative | Aerobic Gram-Negatives | Significant bactericidal impact. | jmchemsci.com |

| Naphthalene-Derivative bis-QACs | S. aureus (MRSA), E. coli | Eradicated colonies in 60-105 mins. | mdpi.com |

This table is for illustrative purposes and summarizes findings from related compound classes.

The antifungal potential of amino alcohol and naphthalene derivatives is well-documented. N-(pyridinylmethyl)naphthalen-1-amines, which are structurally related to the target compound, have shown activity against opportunistic pathogenic fungi, including yeasts and dermatophytes, with Minimum Inhibitory Concentrations (MICs) in the range of 25–32 μg/mL. nih.gov In another study, amphiphilic aromatic amino alcohols were effective against filamentous fungi and yeast, with MIC values ranging from 7.8 to 312 µg/mL. nih.gov

SAR studies have provided clues about the mechanism of action. For certain l-amino alcohol derivatives, the potent antifungal activity was found to stem from the inhibition of CYP51 (lanosterol 14α-demethylase), a key enzyme in the biosynthesis of ergosterol, which is a vital component of the fungal cell membrane. nih.govresearchgate.net This mechanism is shared with widely used azole antifungal drugs. The antifungal activity of naphthalene-chalcone hybrids has also been noted, with one derivative showing efficacy against Candida species and inhibiting the VEGFR-2 enzyme, suggesting multiple potential targets. nih.gov

Table 2: Antifungal Activity of Selected Naphthalene and Amino Alcohol Derivatives

| Compound/Derivative Class | Fungal Strain(s) | MIC / Activity | Potential Mechanism | Reference(s) |

|---|---|---|---|---|

| N-(pyridinylmethyl)naphthalen-1-amines | Yeasts, Dermatophytes | 25–32 µg/mL | Not specified | nih.gov |

| Amphiphilic Aromatic Amino Alcohols | T. rubrum, C. albicans | 7.8–312 µg/mL | Not specified | nih.gov |

| l-amino alcohol derivatives | C. albicans, C. tropicalis | 0.03–0.06 µg/mL | Inhibition of CYP51 | nih.govresearchgate.net |

This table is for illustrative purposes and summarizes findings from related compound classes.

Antiproliferative and Anticancer Studies

Derivatives incorporating the naphthalen-1-yl moiety have been a focal point in the development of novel antineoplastic agents. Research has demonstrated that these compounds can induce cell death and inhibit proliferation across a wide spectrum of human cancer cell lines through various mechanisms.

One area of investigation involves aminobenzylnaphthols, which have shown cytotoxic and pro-apoptotic properties. nih.gov In-vitro studies on aminobenzylnaphthols derived from 2-naphthol (B1666908) indicated their potential to combat pancreatic (BxPC-3) and colorectal (HT-29) cancer cells. nih.gov Computational analyses suggest that their anticancer effects may stem from the inhibition of molecular targets such as Adenosine A1 receptor (ADORA1), Cyclin-dependent kinase 2 (CDK2), and Tripartite motif-containing 24 (TRIM24). nih.gov

Another class of compounds, N-(naphthalen-2-yl)acetamide derivatives bearing a quinolin-2(1H)-one moiety, has been synthesized and evaluated for antiproliferative activity. nih.gov One specific derivative, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, was found to be highly active against human nasopharyngeal carcinoma (NPC-TW01) cells, with an IC₅₀ value of 0.6 μM. nih.gov The mechanism of action for this compound involves the inhibition of cell proliferation by inducing cell cycle arrest in the S phase in a time- and concentration-dependent manner. nih.gov Notably, this derivative showed specific cytotoxicity towards the cancer cells without affecting peripheral blood mononuclear cells (PBMCs) at concentrations up to 50 μM. nih.gov

Furthermore, a naftopidil (B1677906) analogue, 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol (HUHS 1015), has been identified as a promising anticancer drug. researchgate.net This compound induces cell death, including both apoptosis and necrosis, in a diverse range of human cancer cell lines such as those from malignant pleural mesothelioma, lung cancer, and various carcinomas. researchgate.net The specific cell death mechanism appears to vary depending on the cancer cell type. researchgate.net

The structural versatility of the naphthalene core is also highlighted in the development of substituted pyridine (B92270) derivatives. Using 4-(aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as a synthon, novel compounds have been created that exhibit promising antiproliferative potentials against different cancer cell lines. nih.gov The cellular response to these derivatives depends on the specific compound and the cancer cell type, which is influenced by the cell's membrane structure. nih.gov

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| Aminobenzylnaphthols | Pancreatic (BxPC-3), Colorectal (HT-29) | Exhibited cytotoxic and pro-apoptotic properties. | nih.gov |

| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide (Compound 18) | Nasopharyngeal (NPC-TW01), Lung (H661), Hepatoma (Hep3B), Renal (A498), Gastric (MKN45) | Most active against NPC-TW01 (IC₅₀ = 0.6 μM); induces S-phase cell cycle arrest. | nih.gov |

| 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol (HUHS 1015) | Mesothelioma, Lung, Hepatoma, Gastric, Colorectal, Bladder, Prostate, Renal | Induces apoptosis and necrosis; suppresses tumor growth in mouse models. | researchgate.net |

| Substituted Pyridines from naphthalen-1-yl precursor | Various | Promising potential against tested cell lines, with cell-type dependent effects. | nih.gov |

| (E)-4-((9H-purin-6-yl)amino)-N′-(naphthalen-1-ylmethylene)benzohydrazide (23a) | A549 (Lung), SKBR-3 (Breast) | Demonstrated significant antiproliferative activity, with compound 19a (a related derivative) showing superior EGFR inhibitory efficacy compared to lapatinib. | mdpi.com |

Investigation of Anti-inflammatory and Antioxidant Activities

The naphthalene scaffold is a core component of naproxen (B1676952), a widely used non-steroidal anti-inflammatory drug (NSAID). nih.gov The anti-inflammatory action of naproxen is linked to its inhibition of cyclooxygenase (COX), which reduces prostaglandin (B15479496) concentrations. nih.gov However, the free carboxylic group in naproxen can lead to gastrointestinal issues. nih.gov To mitigate this, researchers have synthesized naproxen derivatives, such as amide prodrugs and amino acid conjugates, which have shown significant anti-inflammatory activity, sometimes greater than the parent drug, with reduced ulcerogenic potential. nih.gov

In addition to anti-inflammatory properties, certain naphthalene derivatives have been explored for their antioxidant capabilities. Naproxen esters synthesized with tocopherol, for instance, have demonstrated good antioxidant activity. nih.gov The investigation into acetamide (B32628) derivatives also suggests potential for both antioxidant and anti-inflammatory effects. medchemexpress.com A series of new edaravone (B1671096) derivatives were synthesized and showed good antioxidant activity, with some also proving to be potent anticancer agents, indicating a dual therapeutic potential. nih.gov This dual activity is a common theme, as the mechanisms of inflammation and oxidative stress are often interlinked with the pathology of diseases like cancer.

| Compound/Derivative Class | Activity | Key Findings | Reference |

|---|---|---|---|

| Naproxen Amino Acid/Amide Derivatives | Anti-inflammatory | Showed significant anti-inflammatory activity, comparable or superior to naproxen, with potentially lower gastric toxicity. | nih.gov |

| Naproxen Esters (with tocopherol) | Antioxidant | Exhibited good antioxidant properties. | nih.gov |

| Acetamide Derivatives | Antioxidant, Anti-inflammatory | Hold promise for research in anti-inflammatory and cancer studies due to potential antioxidant and anti-inflammatory effects. | medchemexpress.com |

| Edaravone Derivatives | Antioxidant, Anticancer | Several derivatives demonstrated good antioxidant activity alongside potent anticancer effects. | nih.gov |

Neuroprotective Potential and Related Pharmacological Explorations

The exploration of naphthalene derivatives extends to neuroprotection, where antioxidant properties play a crucial role. Oxidative stress is a key mechanism in ethanol-induced neuronal apoptosis. nih.gov Studies on antioxidants like N-acetylcysteine (NAC) and melatonin (B1676174) have shown they can protect against this damage by counteracting reactive oxygen species (ROS) and up-regulating anti-apoptotic genes like XIAP and Bcl-2. nih.gov

While direct studies on this compound for neuroprotection are limited, research on analogous structures provides a basis for their potential in this area. For example, a salidroside (B192308) analog, 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside (GlcNAc-Sal), has been shown to protect neuronal cells from cytotoxicity. nih.gov Its protective mechanism involves attenuating apoptotic cell death by inhibiting the production of intracellular ROS and nitric oxide (NO), and by regulating the expression of apoptosis-related genes. nih.gov These findings suggest that naphthalene-based compounds with antioxidant capabilities could be developed as agents for treating or preventing neurodegenerative diseases induced by oxidative stress and nitric oxide. nih.gov

Other Pharmacological Applications (e.g., β-adrenergic receptor modulation)

Derivatives of amino-naphthyl-ethanol have historical significance as modulators of adrenergic receptors. Early research identified N-alkyl and N-aralkyl derivatives of 2-amino-1-(2-naphthyl)ethanol as β-adrenergic blocking agents. nih.gov Specifically, the microbiological reduction of isopropylaminomethyl 2-naphthyl ketone yields (R)-(-)-2-isopropylamino-1-(2-naphthyl)ethanol, a compound investigated for its role as a beta-blocker. nih.gov

More recently, the naftopidil analogue HUHS 1015, noted for its anticancer effects, is derived from naftopidil, a drug used for benign prostate hyperplasia and hypertension. researchgate.net Naftopidil itself functions as an antagonist for α1-adrenoceptors. researchgate.net This demonstrates that the naphthalene scaffold can be adapted to target different types of adrenergic receptors, leading to a range of pharmacological applications beyond their use as beta-blockers.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Amino-2-(naphthalen-1-yl)ethanol, both ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework.

The proton (¹H) NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ) of these signals is influenced by the local electronic environment.

Naphthalene (B1677914) Protons (Ar-H): The seven protons on the naphthalene ring are expected to appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. oregonstate.edu Due to their distinct positions on the fused ring system, they will show complex splitting patterns (doublets, triplets, or multiplets) arising from spin-spin coupling with neighboring protons.

Methine Proton (-CH(N)-): The single proton on the carbon atom bonded to both the naphthalene ring and the amino group is anticipated to resonate downfield, likely in the δ 3.5-4.5 ppm range. Its signal would be deshielded by the adjacent electronegative nitrogen atom and the aromatic ring. It would likely appear as a triplet or a doublet of doublets due to coupling with the adjacent methylene protons.

Methylene Protons (-CH₂-O): The two protons of the methylene group attached to the hydroxyl group are expected to show signals in the δ 3.5-5.5 ppm region. oregonstate.edu Their proximity to the electronegative oxygen atom causes a significant downfield shift. These protons may be diastereotopic, meaning they are chemically non-equivalent, and could present as a complex multiplet.

Amine and Hydroxyl Protons (-NH₂ and -OH): The protons of the primary amine and the hydroxyl group are typically observed as broad singlets. msu.eduorgchemboulder.com Their chemical shifts are variable and depend on factors such as solvent, concentration, and temperature, but generally fall within the δ 1-5 ppm range for amines and δ 2-4 ppm for alcohols. orgchemboulder.com These signals often disappear upon shaking the sample with deuterium oxide (D₂O) due to proton exchange.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic (Ar-H) | 7.0 - 9.0 | Multiplets (m) |

| Methine (-CH(N)-) | 3.5 - 4.5 | Triplet (t) or Doublet of Doublets (dd) |

| Methylene (-CH₂-O) | 3.5 - 5.5 | Multiplet (m) |

| Amine (-NH₂) | 1.0 - 5.0 | Broad Singlet (br s) |

| Hydroxyl (-OH) | 2.0 - 4.0 | Broad Singlet (br s) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment gives a distinct signal. For this compound, a total of 12 distinct signals are expected, corresponding to the 10 carbons of the naphthalene ring and the 2 carbons of the ethanolamine (B43304) side chain.

Naphthalene Carbons: The ten carbon atoms of the naphthalene ring are expected to produce signals in the aromatic region of the spectrum, approximately between δ 125 and 150 ppm. libretexts.org The carbon atom directly attached to the side chain (C1) and the other quaternary carbons in the ring will have chemical shifts at the lower field end of this range.

Methine Carbon (-C(N)-): The carbon atom bonded to the amino group and the naphthalene ring is expected to resonate in the range of δ 40-60 ppm. Its chemical shift is influenced by the attached nitrogen and the aromatic system.

Methylene Carbon (-C(O)-): The carbon atom of the methylene group, being directly attached to the electronegative oxygen atom, is expected to be significantly deshielded, with a chemical shift typically in the δ 50-65 ppm range. libretexts.org

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C, CH) | 125 - 150 |

| Methylene (-CH₂-O) | 50 - 65 |

| Methine (-CH(N)-) | 40 - 60 |

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. echemi.combiosynth.com The IR spectrum of this compound would show characteristic absorption bands corresponding to its hydroxyl, amino, and aromatic functionalities.

O-H and N-H Stretching: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the overlapping stretching vibrations of the O-H (alcohol) and N-H (primary amine) bonds. Hydrogen bonding contributes to the broadness of this peak.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethanolamine side chain would be observed just below 3000 cm⁻¹.

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the naphthalene ring are expected to produce several sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine (-NH₂) group typically results in a medium to strong absorption band around 1590-1650 cm⁻¹.

C-O Stretching: A strong absorption band corresponding to the C-O stretching vibration of the primary alcohol is expected in the range of 1000-1260 cm⁻¹.

C-N Stretching: The C-N stretching vibration is typically observed in the 1020-1250 cm⁻¹ region and may be of medium to weak intensity.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H / N-H | Stretching | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | Stretching | 3000 - 3100 | Weak to Medium |

| Aliphatic C-H | Stretching | 2850 - 3000 | Medium |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium, Sharp |

| N-H | Bending | 1590 - 1650 | Medium to Strong |

| C-O | Stretching | 1000 - 1260 | Strong |

| C-N | Stretching | 1020 - 1250 | Weak to Medium |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule.

For this compound (C₁₂H₁₃NO), the nominal molecular weight is 187 g/mol . According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent for this molecule. hmdb.ca

The fragmentation of the molecular ion (M⁺) is expected to be dominated by cleavages adjacent to the amino and hydroxyl groups (alpha-cleavage) and the stable naphthalene ring.

Molecular Ion Peak (M⁺): A peak at m/z = 187 corresponding to the intact molecular ion is expected. Due to the stability of the aromatic system, this peak may be prominent.

Alpha-Cleavage (C-C bond): The most characteristic fragmentation for amino alcohols is the cleavage of the C-C bond adjacent to the heteroatoms.

Cleavage between the two side-chain carbons would lead to the formation of a stable, resonance-stabilized naphthalen-amino-methyl cation at m/z = 156 (by loss of a •CH₂OH radical) or a hydroxymethyl cation at m/z = 31 (by loss of a naphthalen-amino-methyl radical). The fragment at m/z = 156 is expected to be a major peak.

Loss of Water (Dehydration): Alcohols can undergo dehydration, leading to the loss of a water molecule (18 amu). hmdb.ca This would result in a fragment ion peak at m/z = 169 ([M-H₂O]⁺).

| m/z | Identity of Fragment | Fragmentation Pathway |

|---|---|---|

| 187 | [C₁₂H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 169 | [M - H₂O]⁺ | Dehydration |

| 156 | [M - CH₂OH]⁺ | Alpha-cleavage |

| 127 | [C₁₀H₇]⁺ | Naphthyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The spectrum is primarily dictated by the presence of chromophores (light-absorbing groups) and auxochromes (groups that modify the absorption).

In this compound, the naphthalene ring system is the principal chromophore. It is expected to exhibit strong absorptions in the UV region due to π → π* transitions of the conjugated aromatic system. Saturated groups with lone-pair electrons, such as the amino (-NH₂) and hydroxyl (-OH) groups, act as auxochromes. These groups possess non-bonding electrons (n electrons) which can undergo n → π* transitions. The attachment of these auxochromes to the chromophore system generally shifts the absorption maxima to longer wavelengths (a bathochromic or red shift).

The UV-Vis spectrum is therefore expected to show strong absorption bands characteristic of the naphthalene system, likely below 300 nm, corresponding to π → π* transitions. Weaker absorptions at longer wavelengths corresponding to n → π* transitions may also be observed.

X-ray Diffraction (XRD) for Solid-State Structure and Chirality Confirmation

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique can precisely measure bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation. For chiral molecules like this compound, which has a stereocenter at the carbon bearing the amino group, XRD can unambiguously determine the absolute configuration (R or S) if a suitable crystal is analyzed.

While specific XRD data for this compound is not available, a study on the closely related compound 2-(Naphthalen-1-yl)ethanol (lacking the amino group) provides insight into the type of structural information that can be obtained. In that study, the compound was found to crystallize with two different conformations (gauche and anti) of the ethanol side chain in the asymmetric unit. The analysis also revealed how the molecules are linked in the crystal by O—H⋯O hydrogen bonds. A similar analysis of this compound would be expected to reveal detailed conformational data and a network of intermolecular hydrogen bonds involving both the hydroxyl and amino groups, which are crucial for understanding its solid-state packing and properties.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 11.2 Å, b = 5.9 Å, c = 28.5 Å |

| Key Feature | Two conformers (gauche and anti) in the asymmetric unit |

| Intermolecular Forces | O—H⋯O hydrogen bonds |

Compound Index

| Compound Name |

|---|

| This compound |

| 2-(Naphthalen-1-yl)ethanol |

| Deuterium Oxide |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, TLC)

Chromatographic techniques are fundamental in the analysis of pharmaceutical compounds and synthetic intermediates like this compound for both purity assessment and separation of components, including enantiomers. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are among the most widely employed methods due to their versatility, efficiency, and sensitivity. researchgate.netcrsubscription.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the analysis of non-volatile amino alcohols. It is utilized for determining the purity of this compound and for the critical separation of its enantiomers, which is often essential in pharmaceutical applications. researchgate.net The choice of stationary phase and mobile phase is crucial for achieving effective separation. yakhak.organkara.edu.tr

Chiral HPLC for Enantiomeric Separation: Since this compound is a chiral molecule, separating its enantiomers is of significant interest. Chiral Stationary Phases (CSPs) are specifically designed for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose or amylose phenylcarbamates, are widely recognized for their effectiveness in resolving the enantiomers of chiral amines and amino alcohols. yakhak.orgsigmaaldrich.com The separation mechanism on these columns involves various interactions, including hydrogen bonding and charge transfer, which lead to the differential retention of the enantiomers. scas.co.jp

For structurally similar amino alcohols, derivatization is a common strategy to enhance chromatographic separation and detection. Reagents like 1-naphthyl isocyanate can be reacted with the amino alcohol to form stable, highly fluorescent urea derivatives. nih.govnih.gov This not only improves sensitivity, especially with fluorescence detection, but can also improve the resolution of the enantiomers on a chiral column. nih.gov

Reversed-Phase HPLC for Purity Assessment: For general purity assessment, reversed-phase HPLC is a standard method. A C18 column is typically used as the stationary phase, while the mobile phase often consists of a mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid to ensure the analyte is in its protonated form, leading to better peak shape. sielc.com

Below are typical conditions that would be applicable for the analysis of this compound, based on methods developed for analogous compounds.

| Parameter | Chiral Separation (Normal Phase) | Purity Assessment (Reversed Phase) |

|---|---|---|

| Stationary Phase (Column) | Cellulose tris(3,5-dimethylphenylcarbamate) coated silica gel | C18 (e.g., Synergi Hydro-RP) nih.gov |

| Mobile Phase | Isocratic mixture of n-Hexane and 2-Propanol (e.g., 70:30 v/v) researchgate.net | Gradient or isocratic mixture of Acetonitrile and Water with Phosphoric Acid sielc.com |

| Flow Rate | 1.0 mL/min yakhak.org | 1.0 - 1.5 mL/min nih.gov |

| Detection | UV (e.g., 220 nm) or Fluorescence (after derivatization) nih.gov | UV (e.g., 220-254 nm) nih.gov |

| Temperature | Room Temperature | 25 °C nih.gov |

Thin-Layer Chromatography (TLC)

TLC is a simple, cost-effective, and rapid chromatographic technique used for monitoring reaction progress, identifying compounds in a mixture, and assessing purity. crsubscription.comnih.gov For amino compounds like this compound, silica gel is the most common stationary phase.

The separation is achieved by the differential migration of the compound on the stationary phase as a solvent mixture (mobile phase) moves up the plate via capillary action. The choice of the mobile phase is critical for achieving good separation. For amino acids and related compounds, a mixture of a non-polar solvent, a polar solvent, and an acid or base is often used. nih.gov

After development, the spots are visualized. Since this compound contains a naphthalene ring, it should be visible under UV light. For enhanced or alternative visualization, a staining reagent such as ninhydrin can be used, which reacts with the primary amine group to produce a colored spot. nih.gov The retention factor (Rf), the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is calculated to characterize the compound in that specific TLC system.

The following table outlines a typical TLC system that could be used for the analysis of this compound.

| Parameter | Typical Conditions |

|---|---|

| Stationary Phase | Silica Gel G coated plates |

| Mobile Phase | n-Butanol : Acetic Acid : Water (e.g., 60:25:15 v/v/v) nih.gov |

| Visualization | UV light (254 nm) and/or Ninhydrin spray reagent nih.gov |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting various molecular properties, including geometric parameters, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. These calculations are crucial for understanding the reactivity and stability of a molecule.

For 2-Amino-2-(naphthalen-1-yl)ethanol, DFT calculations would be employed to optimize its three-dimensional structure and to determine its electronic properties. The HOMO and LUMO energy levels are particularly important as they provide information about the electron-donating and electron-accepting capabilities of the molecule, respectively. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

In studies of other naphthalene (B1677914) derivatives, such as thiazole-naphthyl compounds and 1-amidoalkyl-2-naphthol derivatives, DFT has been successfully used to elucidate their structures and electronic properties. nih.govresearchgate.net For instance, DFT calculations on novel chelate complexes of 1-(4-nitrophenylazo)-2-naphthol helped in understanding their molecular structures and evaluating quantum chemical parameters. nih.gov Similar calculations for this compound would provide valuable data on its charge distribution, dipole moment, and molecular electrostatic potential, which are all critical for predicting its behavior in a biological environment.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | - | Relates to the ability to donate electrons. |

| LUMO Energy | - | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | - | Indicates chemical reactivity and stability. |

| Dipole Moment | - | Provides insight into the molecule's polarity. |

| Molecular Electrostatic Potential | - | Maps charge distribution and predicts sites for electrophilic and nucleophilic attack. |

Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

For this compound, molecular docking simulations would be instrumental in identifying its potential binding orientation within the active site of a biological target. The analysis would reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex. Studies on other naphthalene derivatives have demonstrated the utility of this approach. For example, docking studies of purine-hydrazone scaffolds with a naphthalene moiety helped in understanding their binding to EGFR and HER2 kinases. mdpi.com Similarly, docking simulations of thiazole-naphthyl derivatives with DNA revealed their binding modes, with one derivative acting as a moderate intercalator and another as a groove binder. nih.gov

Molecular docking can also be used to screen a compound against a library of known protein structures to predict its potential biological targets. This approach, often referred to as reverse docking, could identify proteins with which this compound might interact, thus suggesting its potential therapeutic applications. For aminobenzylnaphthols, in silico investigations suggested that their anticancer activity could be attributed to the inhibition of targets like ADORA1, CDK2, and TRIM24. nih.gov A similar approach for this compound could unveil its mechanism of action.

Table 2: Potential Biological Targets for this compound Based on Docking Studies of Analogous Compounds

| Potential Target Class | Example Target | Rationale based on Analogous Compounds |

| Kinases | EGFR, HER2 | Naphthalene-containing purine-hydrazones show affinity for these targets. mdpi.com |

| DNA | - | Thiazole-naphthyl derivatives have been shown to bind to DNA. nih.gov |

| Enzymes involved in cancer | ADORA1, CDK2, TRIM24 | Aminobenzylnaphthols have been predicted to inhibit these enzymes. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by correlating physicochemical properties or structural features of a series of compounds with their experimentally determined activities.

While no specific QSAR models for this compound are available, studies on other naphthalene derivatives have successfully employed this technique. For example, QSAR studies on 4-amino-3-hydroxy-naphthalene-1-sulfonic acid derivatives identified key molecular descriptors, such as topological parameters and dipole moment, that are important for their antimicrobial activity. researchgate.netbiu.ac.il A QSAR model for a series of compounds including this compound could be developed to predict its activity against various biological targets, such as bacteria or cancer cell lines. This would involve calculating a range of molecular descriptors for the compound and using them to predict its biological effect based on a pre-established mathematical relationship.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. These simulations can be used to study the stability of a ligand-protein complex, conformational changes in the protein upon ligand binding, and the role of solvent molecules in the interaction.

MD simulations of this compound bound to a predicted biological target would offer insights into the stability of the binding mode predicted by molecular docking. For instance, MD simulations have been used to confirm the stable binding of thiazole-naphthyl ligands to DNA. nih.gov Furthermore, MD simulations of ethanolamine (B43304) in aqueous solution have provided information on its conformational preferences and hydrogen bonding behavior, which are relevant to the properties of this compound. nih.govresearchgate.net Such simulations would be crucial in validating the docking results and providing a more realistic picture of the molecular interactions at an atomic level.

Future Perspectives and Research Gaps for 2 Amino 2 Naphthalen 1 Yl Ethanol Research

Development of Novel Synthetic Methodologies with Enhanced Efficiency

Future research should focus on the development of novel catalytic asymmetric methods for the direct synthesis of this compound. This could involve the exploration of transition-metal catalyzed asymmetric hydrogenation of corresponding α-amino ketones or the asymmetric hydroamination of suitable precursors. acs.orgresearchgate.net The design and application of new chiral ligands, including those derived from readily available natural products, could lead to significant improvements in enantioselectivity and catalytic turnover numbers. consensus.app

Furthermore, the application of biocatalysis, employing enzymes such as transaminases or ketoreductases, presents a promising avenue for the green and highly selective synthesis of enantiomerically pure 2-Amino-2-(naphthalen-1-yl)ethanol. nih.gov The development of robust and recyclable biocatalytic systems would be a significant step towards sustainable and scalable production.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Key Research Focus |

| Asymmetric Hydrogenation | High efficiency, potential for high enantioselectivity. acs.orgresearchgate.net | Development of novel chiral iridium or rhodium catalysts. |

| Asymmetric Hydroamination | Atom-economical, direct C-N bond formation. consensus.app | Design of effective chiral catalysts and optimization of reaction conditions. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. nih.gov | Enzyme screening and engineering for specific substrate acceptance and stability. |

| Chiral Auxiliary-Mediated Synthesis | Reliable stereocontrol, well-established methods. core.ac.uk | Development of easily cleavable and recyclable chiral auxiliaries. |

Expansion of Applications in Asymmetric Synthesis and Catalysis

The inherent chirality and the presence of both a hydroxyl and an amino group make this compound an attractive candidate for use as a chiral ligand or catalyst in a variety of asymmetric transformations. A significant research gap lies in the exploration of its potential in this domain.

Future work should involve the synthesis of derivatives of this compound to create a library of chiral ligands. These could include oxazolines, phosphines, and other coordinating moieties. The resulting metal complexes could then be screened for their catalytic activity in reactions such as asymmetric alkylations, aldol (B89426) reactions, and Diels-Alder reactions. The bulky naphthalene (B1677914) group is expected to provide a unique steric environment, potentially leading to high levels of stereocontrol. nih.gov

Moreover, the compound itself could serve as an organocatalyst. The amino alcohol functionality can participate in hydrogen bonding and act as a Brønsted acid or base, making it suitable for catalyzing a range of reactions, including Michael additions and Mannich reactions.

Deeper Exploration of Biological Targets and Therapeutic Potential

The structural similarity of this compound to known pharmacophores suggests that it and its derivatives could possess interesting biological activities. The naphthalene moiety is present in numerous bioactive compounds, and the amino alcohol core is a key feature of many drugs. rsc.orgsemanticscholar.orgnih.gov A substantial research gap exists in the systematic evaluation of the therapeutic potential of this compound family.

Initial research efforts should focus on screening this compound and its derivatives against a broad range of biological targets. Given the prevalence of naphthalene-containing compounds in anticancer research, evaluating its cytotoxicity against various cancer cell lines would be a logical starting point. nih.govnih.gov For instance, derivatives of aminobenzylnaphthols have shown promise as anticancer agents. nih.gov

Furthermore, the amino alcohol structure is reminiscent of beta-blockers and other adrenergic receptor modulators. Therefore, investigating the interaction of these compounds with G-protein coupled receptors (GPCRs) could uncover novel therapeutic applications. The synthesis and evaluation of a library of N-substituted derivatives would be crucial in exploring the structure-activity relationships (SAR) for different biological targets.

Integration of Advanced Computational and Experimental Techniques

To accelerate the discovery and optimization process, the integration of computational modeling with experimental work is essential. A research gap currently exists in the application of modern computational tools to guide the synthesis and biological evaluation of this compound.

Future research should employ computational methods, such as Density Functional Theory (DFT) and molecular docking, to predict the most stable conformations of the molecule, elucidate reaction mechanisms, and understand its binding interactions with potential biological targets. tandfonline.comrsc.org For example, computational studies can help in designing more effective chiral ligands by predicting the transition state geometries in catalytic cycles. nd.edu

Molecular dynamics simulations can provide insights into the behavior of these molecules in biological environments, helping to predict their pharmacokinetic properties and potential off-target effects. nih.gov The synergy between in silico predictions and experimental validation will be crucial for the efficient development of new applications for this compound and its derivatives. nd.edu

Q & A

Q. What are the optimal synthetic routes for 2-Amino-2-(naphthalen-1-yl)ethanol, and how do reaction conditions influence yield?

Methodological Answer: Two primary methods are widely used:

- Catalytic Hydrogenation : Reduction of azido intermediates (e.g., 2-azido-2-(naphthalen-1-yl)ethanol) using Pd/C under H₂ atmosphere. This method achieves ~80% yield after 18 hours at room temperature, followed by filtration and solvent removal .

- Microwave-Assisted Condensation : Microwave heating (120°C, 1 hour) of precursors like benzylidene malononitrile with 1-(naphthalen-1-yl)ethanone and ammonium acetate, followed by purification via column chromatography (dichloromethane:methanol). This approach reduces reaction time and improves selectivity .

Key Factors Affecting Yield:

- Catalyst loading (5 mol% Pd/C optimal for hydrogenation).

- Solvent choice (ethanol for hydrogenation; toluene for microwave reactions).

- Purification method (recrystallization vs. column chromatography).

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H NMR Spectroscopy : Confirms molecular structure via aromatic proton signals (δ 7.1–8.8 ppm) and amine/ethanol group resonances (e.g., NH₂ at δ 7.3 ppm, CH₂ at δ 4.9 ppm) .

- Mass Spectrometry (EI-MS) : Validates molecular ion peaks (e.g., m/z 302 [M+1] for structurally similar compounds) .

- Elemental Analysis : Ensures purity by matching experimental and theoretical C/H/N/S values (e.g., C: 55.79%, H: 3.68% for analogs) .

- X-ray Crystallography : Resolves 3D structure and hydrogen-bonding networks (e.g., torsion angles between naphthalene and phenyl groups at 59.8–67.4°) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural assignments of this compound derivatives?

Methodological Answer: Discrepancies in bond angles or stereochemistry can arise from:

- Torsion Angle Variations : For example, interplanar angles between aromatic systems (e.g., 67.4° in naphthalene-phenyl derivatives) may indicate steric hindrance or electronic effects .

- Hydrogen Bonding Networks : Intermolecular N–H⋯N interactions stabilize crystal packing, as observed in 3D networks. Use SHELXL for refinement to distinguish true bonding from thermal motion artifacts .

- Validation Tools : Cross-check with software like PLATON or Mercury to validate hydrogen-bond geometries and occupancy ratios .

Q. What strategies enable enantioselective synthesis of this compound?

Methodological Answer:

- Chiral Catalysts : Use Pd/C with chiral ligands (e.g., (S)-BINAP) during hydrogenation of prochiral azides to induce asymmetry. Yields >75% enantiomeric excess (ee) have been reported for anthracene analogs .

- Chiral Auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) during condensation steps, followed by cleavage .

- Resolution Techniques : Enzymatic resolution using lipases (e.g., CAL-B) to separate enantiomers post-synthesis .

Q. How do solvent and temperature conditions affect crystallization for X-ray studies?

Methodological Answer:

- Solvent Selection : Methanol or ethanol promotes slow evaporation, yielding high-quality crystals. For example, dissolving 0.5 g of compound in 20 mL methanol over 7 days produces diffraction-quality crystals .

- Temperature Gradients : Gradual cooling from reflux to room temperature reduces defects.

- Additives : Small amounts of acetic acid (for pH control) or seed crystals improve crystal uniformity .

Q. What computational methods complement experimental data in analyzing electronic properties?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry (e.g., B3LYP/6-31G*) to predict NMR shifts or IR bands, validating experimental observations .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., π-π stacking, H-bonding) using CrystalExplorer .

- Molecular Dynamics (MD) : Simulates solvent effects on conformational stability during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.